molecular formula C20H25FN4O2S B2511990 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 941999-20-8

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2511990
CAS No.: 941999-20-8
M. Wt: 404.5
InChI Key: DFOMLUXUDZDOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H25FN4O2S and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. These compounds exhibit potent cytotoxicity, potentially acting as effective anti-cancer agents due to their inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).

Antimicrobial and Antifungal Activities

Research on quinazolinone and acetamide derivatives has shown that these compounds possess antimicrobial and antifungal properties. For instance, some derivatives have been studied for their efficacy against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, demonstrating mild-to-moderate cytotoxic activity (Nguyen et al., 2019). Furthermore, quinazolinones synthesized from anthranilic acid have been investigated for their pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects (Rajveer et al., 2010).

Enzyme Inhibition and Molecular Docking Studies

The enzyme inhibitory potential of triazole and quinazolinone derivatives against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase has been explored. These studies indicate that these compounds could serve as lead molecules for developing new therapeutic agents (Riaz et al., 2020).

Potential Chemotherapeutic Value

Certain quinazolinone derivatives have been identified as selective T-type Ca2+ channel blockers, demonstrating the ability to induce autophagy- and apoptosis-mediated cell death in human lung adenocarcinoma cells. This suggests their potential chemotherapeutic value for lung cancer treatment (Rim et al., 2014).

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2S/c1-24(2)10-11-25-17-9-4-3-8-16(17)19(23-20(25)27)28-13-18(26)22-15-7-5-6-14(21)12-15/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOMLUXUDZDOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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